Koreenceine B

Description

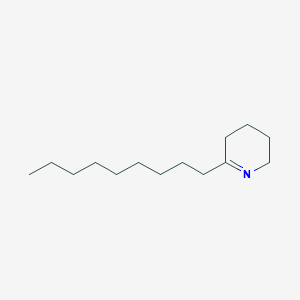

Structure

3D Structure

Properties

IUPAC Name |

6-nonyl-2,3,4,5-tetrahydropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15-14/h2-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHRJHPJNJKAHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=NCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathway Elucidation of Koreenceine B

Identification of the Polyketide Synthase (PKS) Pathway

The biosynthesis of Koreenceine B is driven by a modular type II PKS system. benchchem.com This system is encoded within a 12-gene cluster, designated kecA–K, in P. koreensis. benchchem.com The involvement of a PKS pathway distinguishes this compound biosynthesis from other alkaloid production routes. benchchem.comnih.gov

Characterization of the Koreenceine Biosynthetic Gene Cluster (BGC)

The kecA–K gene cluster in P. koreensis is responsible for the production of this compound and related koreenceine metabolites. benchchem.comnih.gov This cluster encodes the necessary enzymatic machinery for polyketide chain assembly, reduction, transamination, and cyclization. benchchem.com Phylogenetic analysis has shown that koreenceine-type pathways are widely distributed among Pseudomonas species. nih.govasm.org The gene cluster in P. koreensis belongs to clade A, and similar clusters are found in the same genomic context in closely related species like P. mandelii. asm.org

The first five genes of the koreenceine BGC, kecABCDE, encode components of the type II PKS system. nih.govbiorxiv.org

Here is a table summarizing the predicted functions of these genetic determinants:

| Gene | Predicted Function |

| kecA | Acyl carrier protein (ACP) for shuttling polyketide intermediates. benchchem.comnih.gov |

| kecB | β-Ketoacyl synthase (KSα) involved in chain elongation. benchchem.comnih.gov |

| kecD | β-Ketoacyl synthase (KSα) involved in chain elongation. benchchem.comnih.gov |

| kecC | Partial β-ketoacyl synthase with a conserved thiolase domain (Chain-Length Factor). nih.govbiorxiv.org |

| kecE | Partial β-ketoacyl synthase with a conserved thiolase domain (Chain-Length Factor). nih.govbiorxiv.org |

The cluster may encode machinery for two heterodimer systems, KecB-KecC and KecD-KecE, for polyketide elongation. nih.govbiorxiv.org

Substrate Incorporation and Chain Elongation Mechanisms

The PKS system involved in this compound biosynthesis incorporates a decanoyl starter unit. benchchem.com This starter unit is derived from fatty acid metabolism. benchchem.com Following the incorporation of the starter unit, two malonyl-CoA extender units are added. benchchem.com The β-ketoacyl synthases KecB and KecD are involved in the chain elongation process. benchchem.comnih.gov The chain length factors KecC and KecE are predicted to determine the final length of the polyketide chain. benchchem.com It is suggested that the substrate units might be recruited as acyl-ACP esters from the fatty acid synthesis pool. nih.govbiorxiv.org

Comparative Biosynthetic Analysis with Plant Tetrahydropyridine (B1245486) Alkaloids

This compound and other koreenceine metabolites share structural features with plant tetrahydropyridine alkaloids, such as γ-coniceine. nih.govnih.gov Comparative analysis of the biosynthetic pathways reveals both similarities, suggesting convergent evolution, and key distinctions in the enzymatic routes employed. nih.govnih.govasm.org

Koreenceine A, B, and C are considered structural analogs of the plant alkaloid γ-coniceine. nih.govnih.govasm.org Comparisons of the bacterial and plant biosynthetic pathways support a model of convergent evolution, where unrelated organisms have evolved similar metabolic strategies to produce analogous compounds. nih.govnih.govasm.org Despite the structural similarities of the end products, the enzymatic machinery and intermediate steps differ significantly between the two kingdoms. nih.govasm.org

A key distinction lies in the type of PKS involved. The this compound pathway in P. koreensis utilizes a type II PKS system. nih.govasm.org In contrast, the biosynthesis of γ-coniceine in plants, such as Conium maculatum, involves an iterative type III polyketide synthase. nih.govasm.org This highlights that different polyketide synthase routes have convergently evolved to produce tetrahydropyridine-like metabolites in bacteria and plants. nih.govasm.org

Phylogenetic Distribution of Koreenceine-Type Gene Clusters Across Bacteria

Research into the biosynthesis of this compound and its related analogs has revealed that the gene clusters responsible for their production are distributed across various bacterial taxa, albeit with a notable prevalence in certain genera. Phylogenetic analysis of the koreenceine biosynthetic locus, particularly focusing on key enzymes like KecF, has delineated the evolutionary history and spread of these gene clusters.

Studies indicate that koreenceine-type pathways are widely distributed among Pseudomonas species. A widespread gene cluster found in several Pseudomonas species has been identified as essential for the synthesis of this novel family of bacterial tetrahydropyridine alkaloids, which are structural analogs of the plant alkaloid γ-coniceine.

Phylogenetic analysis of the koreenceine-like gene clusters has broadly categorized them into four main clades, each generally associated with a specific bacterial genus. Clades A and B encompass the majority of these clusters, accounting for 93% of those identified, and are predominantly found within Pseudomonas genomes. The specific koreenceine gene cluster originally identified in Pseudomonas koreensis belongs to clade A. Other gene clusters within clade A are consistently located in the same genomic context in P. koreensis and P. mandelii, two closely related species within the Pseudomonas fluorescens complex.

While Pseudomonas species represent the primary hosts for these gene clusters, koreenceine-like clusters have also been identified in other bacterial genera. Clades C and D have been observed in Streptomyces and Xenorhabdus species, respectively. However, it is noted that the gene clusters in these clades are often incomplete, with the kecI, kecJ, and kecK genes frequently missing.

The prevalence of the koreenceine gene cluster within Pseudomonas is significant. Approximately 35% of P. koreensis and P. mandelii genomes available in the NCBI database contain this specific gene cluster. Furthermore, analyses suggest that at least 160 Pseudomonas genomes harbor a related cluster, indicating the widespread nature of this biosynthetic capability within the genus. These different koreenceine-like gene clusters within Pseudomonas genomes appear to retain the capacity to synthesize koreenceine metabolites. For instance, koreenceine C has been detected in a Pseudomonas species belonging to a distantly related cluster (clade B).

The phylogenetic distribution suggests potential evolutionary trajectories of these gene clusters, including possible horizontal gene transfer events that may have contributed to their spread across different bacterial lineages. The conservation of gene order and content within certain clades, particularly within the Pseudomonas genus, highlights the stability and functional importance of these loci for the producing organisms.

The following table summarizes the observed phylogenetic distribution of koreenceine-type gene clusters based on current research:

| Clade | Associated Genus(es) | Proportion of Clusters (%) | Notes |

| A | Pseudomonas | High (part of 93%) | Includes P. koreensis, P. mandelii |

| B | Pseudomonas | High (part of 93%) | Distantly related to Clade A clusters |

| C | Streptomyces | Low | Often missing kecI, kecJ, kecK genes |

| D | Xenorhabdus | Low | Often missing kecI, kecJ, kecK genes |

This distribution underscores the ecological significance of koreenceine-type alkaloids, particularly within the rhizosphere where Pseudomonas species are common inhabitants and engage in complex microbial interactions.

Structural Analogs and Derivatives of Koreenceine B

Naturally Occurring Koreenceine Analogs (Koreenceine A, C, D)

Beyond Koreenceine B, Pseudomonas koreensis produces a family of related bacterial alkaloids known as koreenceines A, C, and D. nih.govresearchgate.netnih.gov These compounds are also tetrahydropyridine (B1245486) alkaloids and are produced via an orphan polyketide synthase (PKS) pathway. nih.govnih.gov Koreenceines A, B, and C share structural similarities with the plant alkaloid γ-coniceine. nih.govnih.govbiorxiv.org The production of similar alkaloid metabolites by both bacteria and plants suggests a convergent evolutionary process for mediating interbacterial competition in the rhizosphere. nih.govnih.gov Koreenceine C has also been detected in other Pseudomonas species from distantly related clusters, indicating the wider distribution of koreenceine-type pathways among this genus. nih.govnih.gov

Structural Distinctions and Similarities among Koreenceines

The koreenceine family (A, B, C, and D) exhibits both structural similarities and key distinctions. All are based on a tetrahydropyridine core. nih.govauctoresonline.org However, this compound is notable for its bicyclic scaffold, which contrasts with the monocyclic structures of Koreenceine C and D. benchchem.com Koreenceine C is characterized by a monocyclic structure with a hydroxyl group (-OH), while Koreenceine D is monocyclic and contains both a hydroxyl group and a chlorine substituent (-Cl). benchchem.com Koreenceine A is also a structural analog of γ-coniceine. nih.govbiorxiv.org Structural characterization of these compounds has been performed using techniques such as 1H and two-dimensional (2D)-NMR, tandem MS, and Mosher ester analysis. nih.gov

The core structures and key functional groups of the naturally occurring koreenceine analogs are summarized in the table below:

| Compound | Core Structure | Key Functional Groups |

| Koreenceine A | Tetrahydropyridine | Not explicitly defined in sources, analog of γ-coniceine nih.govbiorxiv.org |

| This compound | Bicyclic Tetrahydropyridine | None explicitly listed benchchem.com |

| Koreenceine C | Monocyclic Tetrahydropyridine | Hydroxyl (-OH) benchchem.com |

| Koreenceine D | Monocyclic Tetrahydropyridine | Hydroxyl (-OH), Chlorine (-Cl) benchchem.com |

Influence of Substituents on Biological Activity

The presence and nature of substituents on the tetrahydropyridine ring system of koreenceines significantly influence their biological activity. Structure-activity relationship (SAR) studies are crucial for understanding how these modifications affect pharmacological properties. auctoresonline.orgauctoresonline.org

Although a MIC for Koreenceine A could not be reliably estimated due to its decomposition during purification, a semipurified fraction containing this compound with a trace amount of Koreenceine A showed a stronger inhibitory effect (MIC of 40 μg/ml) than this compound alone. nih.gov This suggests that Koreenceine A might be a major inhibitory molecule or acts synergistically with this compound against F. johnsoniae. nih.gov

The chlorine substituent in Koreenceine D has been noted to enhance its chemical stability compared to this compound, potentially contributing to a broader antimicrobial spectrum. benchchem.com The bicyclic scaffold of this compound, in contrast to the monocyclic structures of Koreenceine C and D, is also suggested to potentially enhance its binding affinity to microbial targets. benchchem.com

Studies on other tetrahydropyridine derivatives have shown that varied substituents can lead to a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, anticancer, and antifungal properties. auctoresonline.orgauctoresonline.orgresearchgate.net This underscores the importance of substituents on the tetrahydropyridine core in determining the pharmacological characteristics of these molecules. auctoresonline.orgauctoresonline.org Further research is needed to expand the structural database of substituted tetrahydropyridines and conduct qualitative SAR studies to better understand the relationship between specific functional modifications and biological activity. auctoresonline.org

Biological Activities and Ecological Impact of Koreenceine B in Microbial Systems

Antimicrobial and Inhibitory Effects on Target Microorganisms

Koreenceine B exhibits inhibitory activity against various bacterial strains. benchchem.com This antimicrobial property is a key aspect of its ecological function, contributing to interspecies competition. benchchem.comnih.gov

Inhibition of Flavobacterium johnsoniae Growth

This compound has demonstrated considerable inhibitory activity against F. johnsoniae. benchchem.com The minimal inhibitory concentration (MIC) of this compound against F. johnsoniae has been reported at 200 µg/mL. benchchem.com Research indicates that P. koreensis utilizes this compound to inhibit the growth of F. johnsoniae. nih.govnih.gov This inhibition is specific for members of the Bacteroidetes phylum, which includes F. johnsoniae. nih.govbiorxiv.org The inhibitory effect on F. johnsoniae growth is more pronounced when this compound is combined with trace amounts of Koreenceine A, suggesting a potential synergistic effect. benchchem.com Studies using a model microbial community, The Hitchhikers of the Rhizosphere (THOR), composed of B. cereus, F. johnsoniae, and P. koreensis, have shown that P. koreensis produces Koreenceine, which inhibits the growth of F. johnsoniae. asm.orgnih.gov Deletion of the koreenceine locus in P. koreensis leads to increased populations of F. johnsoniae. asm.org

Inhibition of Bacillus cereus Growth (Context-Dependent)

While this compound is known to induce stress-responsive genes in B. cereus, its inhibitory effect on B. cereus growth appears to be context-dependent. benchchem.com Under certain conditions, P. koreensis has been shown to inhibit B. cereus, and this activity is dependent on the koreenceine cluster. nih.govbiorxiv.org However, in the THOR model community, B. cereus growth was not impaired in pairwise coculture with P. koreensis, unlike F. johnsoniae. researchgate.net Interestingly, B. cereus can protect F. johnsoniae from Koreenceine-mediated inhibition when all three THOR members are present, suggesting that B. cereus can modulate Koreenceine levels. nih.govnih.govresearchgate.netresearchgate.netpnas.orgnih.govuniversiteitleiden.nl Comparative metatranscriptomics on the THOR community revealed that while the koreenceine biosynthetic cluster was responsible for a large percentage of differentially regulated genes in F. johnsoniae (85%), it accounted for a smaller percentage in B. cereus (22%). asm.orgnih.gov

Spectrum of Inhibitory Activity Against Bacterial Strains

This compound has demonstrated inhibitory activity against various bacterial strains beyond F. johnsoniae and B. cereus. benchchem.com Research indicates that P. koreensis selectively inhibits the growth of F. johnsoniae and other members of the Bacteroidetes phylum in soybean root exudate. nih.govbiorxiv.org This suggests a degree of specificity in this compound's antimicrobial spectrum, primarily targeting Bacteroidetes. nih.govbiorxiv.org

An interactive table summarizing inhibitory activity:

| Target Microorganism | Inhibitory Effect | Context/Notes |

| Flavobacterium johnsoniae | Inhibited | MIC reported at 200 µg/mL; synergistic effect with Koreenceine A. benchchem.comnih.gov |

| Bacillus cereus | Context-dependent | Induces stress genes; inhibition observed under certain conditions. benchchem.comnih.govbiorxiv.org |

| Other Bacteroidetes members | Inhibited | Selective inhibition observed in soybean root exudate. nih.govbiorxiv.org |

| Other bacterial strains | Inhibitory activity shown | Activity against various strains reported. benchchem.com |

Modulation of Microbial Community Dynamics and Composition

This compound plays a crucial role in shaping the structure and function of microbial communities through its influence on interspecies interactions. benchchem.com

Role in Rhizosphere Microbial Interactions

Research has highlighted the significant role of this compound in mediating interactions within microbial communities in the rhizosphere. benchchem.comnih.gov Pseudomonas koreensis, a producer of this compound, utilizes this compound to inhibit competing bacteria, thereby influencing community dynamics and promoting its own growth through competitive exclusion. nih.gov In the THOR model community, which consists of P. koreensis, F. johnsoniae, and B. cereus isolated from soybean roots, Koreenceine production by P. koreensis is a key factor driving gene expression changes in the other community members. asm.orgnih.gov The presence and activity of this compound contribute to the complex web of biological interactions observed in this rhizosphere model. nih.govresearchgate.net Deletion of the koreenceine biosynthetic cluster in P. koreensis significantly alters transcript and metabolite profiles across the community, demonstrating its broad impact on community composition and function. pnas.orgpnas.org

Mediation of Interspecies Competition

This compound is a key mediator of interspecies competition, particularly between P. koreensis and other bacteria in the rhizosphere. benchchem.comnih.gov By inhibiting the growth of susceptible competitors like F. johnsoniae, P. koreensis gains a competitive advantage, influencing the relative abundance of species within the community. nih.gov The production of this compound is a strategy employed by P. koreensis to compete for resources and niche space in the rhizosphere environment. nih.govnih.gov The context-dependent inhibition of B. cereus and the ability of B. cereus to modulate Koreenceine levels further illustrate the intricate competitive and cooperative interactions mediated by this compound within a multispecies community. nih.govnih.govresearchgate.netresearchgate.netpnas.orgnih.govuniversiteitleiden.nl

Emergent Community Properties Mediated by this compound

The interactions within the THOR community, mediated in part by this compound, lead to emergent properties that are not predictable from the behavior of individual species or pairwise interactions. asm.orgnih.gov For instance, B. cereus's ability to protect F. johnsoniae from koreenceine is an emergent property of the tripartite community. asm.orgnih.govresearchgate.net Furthermore, the three members together can enhance biofilm formation more effectively than when cultured individually. asm.orgnih.gov While not solely attributed to this compound, these emergent properties underscore the complex network of interactions within which this compound operates, influencing collective behaviors of the microbial community.

Interspecies Communication and Signaling Mediation

This compound plays a significant role in interspecies communication by acting as a signal that elicits transcriptional responses in other microorganisms. asm.orgbenchchem.comnih.gov

Regulation of Gene Expression in Target Microorganisms

This compound has been shown to regulate a substantial number of genes in target organisms, impacting their growth and metabolism. benchchem.comnih.gov In the THOR community, the koreenceine biosynthetic cluster in P. koreensis is responsible for a large percentage of differentially regulated genes in F. johnsoniae and B. cereus during pairwise interactions. asm.orgnih.govufl.edu Specifically, it is responsible for 85% of differentially regulated genes in F. johnsoniae and 22% in B. cereus. asm.orgnih.govufl.edu This indicates that this compound is a potent signal that elicits widespread transcriptional changes in susceptible and co-occurring bacteria. asm.orgnih.govufl.edu

Differentially Regulated Genes by Koreenceine Biosynthetic Cluster in Pairwise Interactions

| Target Microorganism | Percentage of Differentially Regulated Genes |

| Flavobacterium johnsoniae | 85% |

| Bacillus cereus | 22% |

Impact on Biosynthetic Gene Cluster (BGC) Expression in Co-cultured Species

Beyond individual genes, this compound also influences the expression of biosynthetic gene clusters (BGCs) in co-cultured species. researchgate.netnih.govresearchgate.netpnas.orgpnas.org Studies in the THOR model have shown that P. koreensis modifies the expression of BGCs for various secondary metabolites in B. cereus and F. johnsoniae. researchgate.netnih.govpnas.orgpnas.org Deletion of the koreenceine BGC in P. koreensis significantly alters the transcript and metabolite profiles across the community, highlighting the role of this compound in shaping the secondary metabolism of other community members. researchgate.netnih.govresearchgate.netpnas.orgpnas.org

Repression of Siderophore Production (e.g., Petrobactin (B1249178), Bacillibactin) in Bacillus cereus

A notable impact of this compound on B. cereus is the suggested repression of siderophore production, specifically petrobactin and bacillibactin. researchgate.netnih.govresearchgate.netpnas.orgpnas.orgdp.tech Deleting the BGC for koreenceine leads to a substantial upregulation of the petrobactin and bacillibactin BGCs in B. cereus. researchgate.netnih.govresearchgate.netpnas.orgpnas.orgdp.tech This suggests that this compound normally acts to suppress the expression of these iron-chelating compounds in B. cereus. researchgate.netnih.govresearchgate.netpnas.orgpnas.orgdp.tech While siderophore production is known to be sensitive to iron availability, the effect of this compound on their expression may involve more complex or indirect mechanisms given its broader impact on transcriptional regulation. nih.gov

Physiological Responses in Microbes Induced by this compound

This compound induces specific physiological responses in targeted microorganisms. It selectively reduces populations of F. johnsoniae and upregulates stress genes in both F. johnsoniae and B. cereus. benchchem.com These stress-responsive genes include those categorized under COG categories for posttranslational modification, while genes related to translation machinery are suppressed. benchchem.com This indicates that this compound triggers a conserved stress response in bacteria, affecting essential cellular processes. benchchem.com The minimal inhibitory concentration (MIC) of this compound against F. johnsoniae has been reported at 200 µg/mL, demonstrating its direct inhibitory effect on the growth of susceptible organisms. benchchem.com

Induction of Stress-Responsive Genes

This compound is recognized for its ability to induce stress-responsive genes in competing microbial species, including Bacillus cereus and Flavobacterium johnsoniae. uni.lu Studies have revealed a conserved stress response in bacteria exposed to this compound, characterized by the upregulation of genes associated with stress response and a concurrent downregulation of genes involved in translation. Current time information in Magadi, KE.nih.gov This conserved response includes the upregulation of COG categories related to posttranslational modification, while the machinery for translation is suppressed. uni.lu The induction of stress response in B. cereus suggests that this compound may negatively impact its growth, although B. cereus possesses mechanisms to mitigate these effects and survive. Current time information in Magadi, KE.

Alterations in Transcriptional Regulation and Signal Transduction Pathways

This compound significantly influences gene expression and metabolic pathways in target microorganisms, thereby altering their growth and behavior. uni.lu It is understood to affect transcriptional regulation and signal transduction pathways. uni.lu Within pairwise cocultures in the THOR community, the presence of the koreenceine biosynthetic gene cluster in P. koreensis is linked to a substantial percentage of differentially regulated genes in the co-occurring species. Specifically, it is responsible for 85% of differentially regulated genes in F. johnsoniae and 22% in B. cereus. Current time information in Magadi, KE.nih.govnih.govnih.gov This indicates that this compound mediates a significant portion of the gene expression changes observed in these pairwise interactions. Current time information in Magadi, KE.

The impact of this compound on transcriptional regulation is further highlighted by experiments involving the deletion of the koreenceine biosynthetic gene cluster in P. koreensis, which resulted in altered transcript and metabolite profiles across the microbial community. wikidata.orgwikipedia.org Deletion of the koreenceine locus led to a notable increase in the expression of siderophore biosynthetic gene clusters (BGCs), such as petrobactin and bacillibactin, in B. cereus, suggesting that this compound typically represses the production of these iron-chelating compounds. wikidata.orgwikipedia.orgnih.gov Furthermore, the up-regulation of BGCs for kanosamine and β-Uda in B. cereus, observed during coculture with wild-type P. koreensis, is absent when B. cereus is cocultured with a koreenceine-null mutant of P. koreensis. nih.gov This directly links this compound to the regulation of these specific BGCs.

The transcriptional response of the producer organism, P. koreensis, to the presence of other community members is also influenced by population dynamics, being activated when P. koreensis is initially a minority member in the coculture. nih.govnih.gov Genes essential for the inhibitory activity of P. koreensis against F. johnsoniae in root exudate include cbrA, a sensor histidine kinase gene, which is part of a signal transduction system involved in the utilization of alternative carbon sources. uni.lu This finding connects this compound's activity to specific signal transduction pathways.

The following table summarizes the percentage of differentially regulated genes attributed to the koreenceine biosynthetic cluster in pairwise interactions within the THOR community:

| Organism | Percentage of Differentially Regulated Genes Attributed to Koreenceine Biosynthetic Cluster |

| Flavobacterium johnsoniae | 85% |

| Bacillus cereus | 22% |

Research has also quantified the impact of this compound on the expression of B. cereus siderophore BGCs. The expression of bacillibactin and petrobactin was significantly higher in cocultures with a koreenceine mutant compared to those with wild-type P. koreensis. wikidata.orgnih.gov

| B. cereus Siderophore BGC | Fold Change Increase in Expression (Coculture with Koreenceine Mutant vs. Wild-Type P. koreensis) |

| Bacillibactin | 1041% (pairwise), 917% (three-member community) nih.gov |

| Petrobactin | 2123% (pairwise), 803% (three-member community) nih.gov |

Ecological Niche Establishment and Competitive Advantage for Producer Organisms

This compound plays a crucial role in the ecological niche establishment and competitive advantage of its producer, Pseudomonas koreensis, particularly in environments like the rhizosphere. P. koreensis produces koreenceine, an antibiotic that inhibits the growth of susceptible organisms such as F. johnsoniae. Current time information in Magadi, KE. This antibiotic activity allows this compound to modulate microbial interactions in the rhizosphere and mediate interspecies competition within microbial communities. uni.lu

In the THOR model community, P. koreensis typically becomes the most abundant member, a dominance largely attributed to its production of the antibiotic koreenceine. Current time information in Magadi, KE.nih.govscielo.org.mx Koreenceine contributes to the competitive advantage of P. koreensis in soil environments. uni.lu It selectively reduces the populations of F. johnsoniae. uni.lu The ability of P. koreensis to inhibit F. johnsoniae growth is directly linked to the production and secretion of Koreenceine and related metabolites. nih.gov

Interestingly, Bacillus cereus, another member of the THOR community, can protect F. johnsoniae from the inhibitory effects of koreenceine. Current time information in Magadi, KE.wikidata.orgscielo.org.mxcdutcm.edu.cn This protection is an emergent property of the community and involves B. cereus modulating the levels of koreenceine metabolites. scielo.org.mxcdutcm.edu.cn

The widespread distribution of koreenceine-type biosynthetic pathways among various Pseudomonas species suggests that these compounds play a general role in mediating interbacterial competition in the rhizosphere, contributing to the success of producer organisms in these complex environments. uni.lunih.gov As a producer organism, P. koreensis is characterized as a plant growth-promoting rhizobacterium (PGPR), highlighting the ecological significance of its secondary metabolites like this compound in plant-associated microbial communities. scielo.org.mx

Mechanisms of Action of Koreenceine B at the Cellular and Molecular Level

Identification of Molecular Targets within Microbial Cells

The precise molecular targets of Koreenceine B within microbial cells are subjects of ongoing investigation benchchem.com. However, research indicates that this compound interacts with specific intracellular components to elicit its effects benchchem.com. The bicyclic structure of this compound, which distinguishes it from monocyclic analogs like γ-coniceine, Koreenceine C, and Koreenceine D, is hypothesized to enhance its binding affinity to these microbial targets benchchem.com. These interactions ultimately lead to alterations in the target organisms' growth and metabolic profiles benchchem.com.

Mechanisms of Transcriptional and Translational Modulation

A significant aspect of this compound's mechanism involves the modulation of both transcriptional and translational processes within microbial cells benchchem.com. This regulatory activity contributes to the observed changes in gene expression networks and the suppression of protein synthesis machinery benchchem.com.

Effects on Gene Expression Networks

This compound plays a substantial role in shaping gene expression networks within microbial communities. Studies, particularly within the "THOR" model community comprising Pseudomonas koreensis, Bacillus cereus, and Flavobacterium johnsoniae, have demonstrated its potent influence on the transcriptome of target organisms asm.orgnih.govasm.org. The biosynthetic gene cluster responsible for Koreenceine production in P. koreensis is a major driver of differential gene expression in co-cultured bacteria asm.orgnih.govasm.org.

In pairwise interactions, the presence of the koreenceine biosynthetic cluster was found to be responsible for a significant percentage of differentially regulated genes:

| Target Organism | Percentage of Differentially Regulated Genes Attributed to Koreenceine Biosynthesis Cluster | Source |

| Flavobacterium johnsoniae | 85% | asm.orgnih.govasm.org |

| Bacillus cereus | 22% | asm.orgnih.govasm.org |

Deleting the koreenceine biosynthetic gene cluster in P. koreensis leads to notable changes in the transcript profiles of other community members pnas.orgpnas.orgnih.govresearchgate.net. For instance, in B. cereus, deletion of the koreenceine cluster resulted in the substantial upregulation of the petrobactin (B1249178) and bacillibactin biosynthetic gene clusters, suggesting that this compound typically represses the expression of these siderophores pnas.orgpnas.orgnih.govresearchgate.net.

Furthermore, this compound triggers a conserved stress response in bacteria, leading to the upregulation of genes associated with stress management, including chaperones and proteins involved in turnover benchchem.comasm.org. It has also been shown to activate the expression of the azoR gene in both the bacterium producing this compound (P. koreensis) and the target bacteria (F. johnsoniae and B. cereus), indicating a broader role in stress or detoxification responses researchgate.net.

Suppression of Translation Machinery

Beyond its effects on transcription, this compound has been shown to suppress the translation machinery in target bacteria benchchem.com. This inhibition of protein synthesis is a key component of its antimicrobial activity and contributes to the observed changes in microbial growth and behavior benchchem.com. The exact mechanism by which this compound interferes with the translational machinery requires further detailed investigation.

Upregulation of Posttranslational Modification Categories

As part of the conserved stress response it elicits, this compound upregulates genes belonging to COG (Clusters of Orthologous Groups) categories associated with posttranslational modification benchchem.com. In F. johnsoniae, this includes the upregulation of genes related to posttranslational modification, protein turnover, and chaperones asm.org. This suggests that this compound induces cellular responses aimed at mitigating protein damage or misfolding, consistent with the induction of a stress state benchchem.comasm.org.

Detailed Analysis of Signal Transduction Pathways Affected

This compound is known to influence signal transduction pathways within microbial cells benchchem.com. While specific pathways are still being elucidated, its impact on transcriptional regulation and the induction of stress responses strongly suggest involvement in bacterial signaling networks benchchem.comasm.orgnih.govasm.org. Bacterial signal transduction systems, particularly two-component systems, are crucial for sensing extracellular signals and coordinating cellular responses, including changes in gene expression and protein activity plos.org.

The ability of this compound to mediate interspecies competition and influence community dynamics implies that it interacts with or modulates signaling pathways involved in microbial communication and environmental adaptation benchchem.comnih.govasm.org. The observed upregulation of stress response genes and the modulation of metabolic pathways are often downstream effects of triggered signal transduction cascades benchchem.comasm.org. Further research is needed to precisely map the signal transduction pathways directly targeted or affected by this compound and to understand the molecular events that link this compound perception to the observed transcriptional and translational changes.

Structure Activity Relationship Sar Investigations of Koreenceine B and Analogs

Correlating Structural Features with Inhibitory Potency

The inhibitory potency of Koreenceine B is linked to its distinct structural features. This compound possesses a bicyclic tetrahydropyridine (B1245486) scaffold, which differentiates it from some of its analogs, such as Koreenceine C and D, and the plant alkaloid γ-coniceine, which feature monocyclic structures. nih.gov This bicyclic structure is suggested to enhance its binding affinity to microbial targets, contributing to its antibiotic properties. nih.gov

This compound has demonstrated inhibitory activity against various bacterial strains, notably Flavobacterium johnsoniae. nih.govnih.govnih.govnih.gov The minimal inhibitory concentration (MIC) of this compound against F. johnsoniae has been determined to be 200 μg/ml. nih.govnih.gov

Comparative Analysis of Koreenceine A, B, C, and D Activities

Koreenceine A, B, C, and D constitute a family of bacterial tetrahydropyridine alkaloids produced by P. koreensis. nih.govnih.gov Koreenceine A, B, and C share structural similarities with the plant alkaloid γ-coniceine. nih.govnih.govnih.gov

Comparative analysis of the inhibitory activities of these analogs, particularly against F. johnsoniae, has revealed differences in their potencies. This compound and Koreenceine D both exhibit inhibitory activity against F. johnsoniae with reported MIC values of 200 μg/ml. nih.govnih.gov

Evaluating the activity of Koreenceine A has been challenging due to its tendency to diminish during the purification process. nih.gov Despite this, a semi-purified fraction containing this compound with trace amounts of Koreenceine A demonstrated a stronger inhibitory effect against F. johnsoniae, with an MIC of 40 μg/ml, compared to this compound alone (MIC of 200 μg/ml). nih.gov This observation suggests that Koreenceine A may be a more potent inhibitor than this compound or that a synergistic effect exists between Koreenceine A and B. nih.gov Koreenceine C has also been detected in other Pseudomonas species and is recognized as a structural analog within this family. nih.govnih.gov

The comparative activities are summarized in the table below:

| Compound | MIC against F. johnsoniae (μg/ml) | Notes |

| This compound | 200 nih.govnih.gov | Bicyclic scaffold. nih.gov |

| Koreenceine D | 200 nih.govnih.gov | Present at much lower levels than A, B, and C. nih.gov |

| This compound with trace Koreenceine A | 40 nih.gov | Suggests higher potency of A or synergy. nih.gov |

| Koreenceine A | Not estimated directly nih.gov | Diminishes during purification. nih.gov |

| Koreenceine C | Not specified nih.govnih.gov | Detected in other Pseudomonas species; structural analog. nih.govnih.gov |

Influence of Functional Groups on Biological Efficacy

The biological efficacy of tetrahydropyridines, including this compound, is generally influenced by the presence and nature of functional groups and substituents on the core ring system. While specific detailed SAR studies involving systematic modifications of this compound's functional groups and subsequent activity measurements are limited in the provided information, the structural differences among the Koreenceine analogs (A, B, C, and D) highlight the potential impact of specific moieties.

This compound's bicyclic structure, lacking the hydroxyl or halogen substituents found in some analogs like Koreenceine D (which contains -OH and -Cl groups), is a key structural determinant. nih.gov The variation in inhibitory activity observed between this compound and the mixture containing Koreenceine A further underscores the importance of structural nuances within this compound family. nih.gov

Methodological Approaches in Koreenceine B Research

Genetic Screens and Mutant Analysis for Biosynthesis and Activity

Genetic approaches, including screens and mutant analysis, have been instrumental in identifying the genes responsible for Koreenceine B biosynthesis and elucidating its biological activity. Studies have shown that the production of koreenceine is linked to a 12-gene cluster, designated kecA–K, found in P. koreensis. benchchem.com A genetic screen conducted in P. koreensis successfully identified a previously uncharacterized biosynthetic gene cluster that is essential for the inhibitory activity observed against Flavobacterium johnsoniae. nih.govasm.org Through the use of transposon mutagenesis, researchers were able to isolate sixteen P. koreensis mutants that exhibited a loss of the ability to inhibit F. johnsoniae growth. asm.org

Further mutant analysis, specifically the deletion of the entire koreenceine biosynthetic gene cluster (ΔkecA-K::tetRA), has provided significant insights into the compound's impact on microbial communities. researchgate.netpnas.orgpnas.org Deletion of this locus was observed to increase the populations of F. johnsoniae in co-culture experiments. asm.orgnih.govnih.gov Quantitative analysis using comparative metatranscriptomics revealed that the koreenceine biosynthetic cluster is associated with a substantial percentage of differentially regulated genes in target species during pairwise interactions with P. koreensis. Specifically, it was responsible for 85% of differentially regulated genes in F. johnsoniae and 22% in Bacillus cereus. asm.orgnih.govnih.gov Moreover, deleting the koreenceine BGC led to significant upregulation of the siderophore biosynthetic gene clusters, petrobactin (B1249178) and bacillibactin, in B. cereus, suggesting a repressive effect of koreenceine on siderophore production in this bacterium. researchgate.netpnas.orgpnas.org

Bioassay-Guided Isolation and Purification

The discovery and initial characterization of this compound relied heavily on bioassay-guided isolation and purification techniques. This approach involves using a biological assay to track and enrich the compound with the desired activity from complex mixtures. Researchers employed bioassay-guided preparative-scale High-Performance Liquid Chromatography (HPLC) fractionation of crude organic extracts obtained from P. koreensis cultures. nih.govbiorxiv.orgresearchgate.net Fractions were tested for their antimicrobial activity against F. johnsoniae, allowing for the identification of active peaks. nih.gov This systematic isolation process, guided by the observed biological effect, was crucial in leading to the discovery and purification of the novel family of bacterial tetrahydropyridine (B1245486) alkaloids, including this compound. nih.govasm.org Studies involving a semi-purified fraction containing this compound along with trace amounts of Koreenceine A indicated a stronger inhibitory effect than this compound alone, suggesting potential synergy between the two compounds or that Koreenceine A is a primary contributor to the observed activity. nih.govbiorxiv.org

Spectroscopic Characterization Techniques (NMR, MS)

Following isolation, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), have been essential for the structural elucidation and characterization of this compound. Tandem mass spectrometry, multidimensional NMR, and Mosher ester analysis were utilized to determine the chemical structures of the isolated koreenceine metabolites. nih.govasm.org High-resolution mass spectrometry (HRMS) provided precise mass-to-charge ratio (m/z) data, which was critical for determining the molecular formula of this compound. The observed m/z of 210.2224 [M+H]⁺ for this compound aligns closely with the calculated mass of 210.2229 for a molecule with the molecular formula C₁₄H₂₈N. benchchem.comnih.gov Fragmentation analysis using HRMS, such as the observed loss of C₅H₁₁ (Δ m/z = 71.08), provided key structural information, confirming the presence of a piperidine (B6355638) ring within the this compound structure. benchchem.com

NMR spectroscopy, including ¹H NMR and ¹³C NMR, provided detailed information about the arrangement of atoms and functional groups in this compound. Specific chemical shifts (δ) observed in the NMR spectra, such as δ 3.72 (m, 1H, H-3), 2.85 (t, J = 7.2 Hz, 2H, H-1'), and 1.45–1.25 (m, 20H, aliphatic chain) in the ¹H NMR spectrum (600 MHz, CD₃OD), and δ 72.8 (C-3), 54.1 (C-2), and 32.1–22.7 (aliphatic carbons) in the ¹³C NMR spectrum, were used to assign specific atoms and confirm the proposed structure. benchchem.com Key correlation spectroscopy (COSY) and heteronuclear multiple bond correlation (HMBC) NMR experiments were also employed to establish connectivity between atoms and further support the structural characterization of the koreenceines. researchgate.netresearchgate.net These spectroscopic methods are fundamental in natural product chemistry for confirming the identity and purity of isolated compounds. numberanalytics.comnih.govnih.govoutsourcedpharma.commdpi.com

Comparative Metatranscriptomics for Gene Expression Analysis

Comparative metatranscriptomics has been a powerful tool to investigate the transcriptional responses of individual species within a microbial community in the presence of this compound. This technique involves sequencing and analyzing the messenger RNA (mRNA) from all members of a community simultaneously, providing insights into gene expression patterns. Comparative metatranscriptomics was applied to the THOR (The Hitchhikers of the Rhizosphere) model community, which includes P. koreensis, B. cereus, and F. johnsoniae, to understand interspecies transcriptional regulation. pnas.orgpnas.orgasm.orgnih.gov

This approach revealed global patterns of gene expression changes in response to the presence and interactions of community members. asm.orgnih.gov Analysis of pairwise interactions demonstrated that the koreenceine biosynthetic cluster in P. koreensis significantly influenced gene regulation in both F. johnsoniae and B. cereus. asm.orgnih.govnih.gov Metatranscriptomic analysis specifically identified biosynthetic gene clusters (BGCs) within the THOR community whose expression levels are modulated by interactions with other members. pnas.orgpnas.org Notably, comparative analysis using a P. koreensis mutant lacking the koreenceine BGC showed that this compound produced by the wild-type strain suppresses the expression of siderophore BGCs in B. cereus, such as those for petrobactin and bacillibactin. researchgate.netpnas.orgpnas.org While this compound significantly impacts the gene expression of other community members, P. koreensis itself showed a minimal transcriptional response of its BGCs to the community environment. researchgate.netpnas.orgpnas.org

Metametabolomic Profiling (LC-MS) for Metabolite Quantification

Metametabolomic profiling, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS), has been utilized to quantify and compare the metabolite profiles of microbial communities under different conditions, shedding light on the role of this compound. This technique allows for the simultaneous detection and quantification of a wide range of metabolites present in a sample. LC-MS based analysis was specifically employed to compare the metabolomes of wild-type P. koreensis and a mutant deficient in inhibitory activity, which led to the identification of the koreenceine compounds (A-D) as peaks that were absent in the mutant's metabolic profile. nih.gov

Defined Model Microbial Community Systems (e.g., THOR)

The use of defined model microbial community systems, such as The Hitchhikers of the Rhizosphere (THOR), has been crucial for studying the ecological role and mechanisms of action of this compound in a controlled environment. THOR is a genetically tractable model community composed of three bacterial species: Pseudomonas koreensis, Bacillus cereus, and Flavobacterium johnsoniae, which were originally co-isolated from soybean roots. pnas.orgpnas.orgasm.orgnih.govnih.gov This simplified community retains some of the complexity of natural microbiomes while being amenable to detailed genetic and molecular analysis. nih.gov

THOR has served as a key system for investigating how this compound mediates interactions between community members. nih.govasm.orgresearchgate.netpnas.orgpnas.orgasm.orgnih.govnih.govnih.gov Research using THOR has demonstrated that this compound produced by P. koreensis inhibits the growth of F. johnsoniae. researchgate.netnih.gov Interestingly, the presence of B. cereus in the community can modulate the levels of koreenceine, thereby protecting F. johnsoniae from inhibition. researchgate.netnih.gov The THOR system facilitates the application of advanced tools like comparative metatranscriptomics and metametabolomics to dissect the complex interactions driven by molecules like koreenceine and to understand how these interactions shape community structure and function. nih.govresearchgate.netpnas.orgpnas.orgasm.orgnih.govnih.govnih.gov

Future Research Directions and Translational Implications in Microbial Ecology

Unraveling Undiscovered Molecular Targets and Pathways

While Koreenceine B is known to influence gene expression and metabolic pathways in target microorganisms, the precise molecular targets and the complete range of affected pathways remain under investigation. benchchem.com Future research should focus on identifying the specific proteins or cellular components that this compound interacts with to exert its effects. Techniques such as proteomics, metabolomics, and targeted gene deletion studies in sensitive organisms like Flavobacterium johnsoniae and Bacillus cereus could help elucidate these targets. benchchem.compnas.org Understanding the complete network of affected genes and metabolic routes will provide deeper insights into the mechanisms of interspecies communication and competition mediated by this compound. pnas.orgpnas.org

Exploring the Full Ecological Repertoire and Distribution

Currently, this compound has been primarily studied in the context of the "Hitchhikers of the Rhizosphere" (THOR) model system, involving Pseudomonas koreensis, Flavobacterium johnsoniae, and Bacillus cereus. nih.govasm.orgnih.gov However, the ecological repertoire and distribution of this compound and its producing organisms in natural environments are likely much broader. nih.gov Future research should aim to:

Investigate the presence and production of this compound in diverse soil types and plant rhizospheres beyond the soybean model.

Employ metagenomic and metatranscriptomic approaches to identify other microorganisms that produce this compound or similar compounds. pnas.orgpnas.org

Study the role of this compound in mediating interactions within more complex, natural microbial communities.

Assess the environmental factors that influence this compound production and activity in situ.

Phylogenetic analysis suggests that koreenceine-type pathways are widely distributed among Pseudomonas species. nih.govresearchgate.net Further exploration is needed to understand the extent of this distribution and the ecological niches where these compounds play a significant role.

Potential for Microbiome Engineering and Manipulation

The ability of this compound to modulate microbial interactions and gene expression presents exciting possibilities for microbiome engineering and manipulation. benchchem.compnas.org Future research could explore:

Using this compound or its derivatives as tools to selectively enrich or suppress specific microbial populations within a community.

Developing strategies to control the production of endogenous this compound by manipulating the producing organisms or the environmental conditions.

Understanding how this compound production is regulated within microbial communities, particularly the observed modulation by Bacillus cereus, is crucial for developing effective manipulation strategies. nih.govresearchgate.netbiorxiv.org

Applications in Agricultural Biocontrol Strategies

This compound's antibiotic properties and its role in mediating microbial competition make it a promising candidate for applications in agricultural biocontrol. benchchem.comnih.gov Future research should focus on:

Evaluating the efficacy of this compound as a biocontrol agent against specific plant pathogens or undesirable microbes in agricultural settings. benchchem.com

Investigating methods for delivering this compound or promoting its production in the rhizosphere to protect crops from disease.

Studying the potential for synergistic effects between this compound and other biocontrol agents or beneficial microbes. benchchem.com

Research has shown that this compound can inhibit the growth of certain bacterial strains, such as Flavobacterium johnsoniae, and influence gene regulation in target organisms, which is highly relevant for developing biocontrol strategies. benchchem.com

Data Table: Minimal Inhibitory Concentration (MIC) of this compound

| Compound | Target Organism | MIC (µg/mL) | Reference |

| This compound | Flavobacterium johnsoniae | 200 | benchchem.comnih.gov |

| This compound + trace Koreenceine A | Flavobacterium johnsoniae | 40 | nih.gov |

Investigation of Novel Analogs and Biosynthetic Derivatives

This compound is part of a family of bacterial tetrahydropyridine (B1245486) alkaloids, including Koreenceine A, C, and D, which exhibit structural variations. benchchem.comnih.gov Investigating novel analogs and biosynthetic derivatives of this compound could lead to the discovery of compounds with enhanced activity, specificity, or stability. benchchem.com Future research directions include:

Synthesizing or isolating new koreenceine analogs from natural sources or through directed biosynthesis.

Evaluating the biological activity of these analogs against a wider range of microorganisms.

Modifying the structure of this compound through chemical synthesis to improve its properties for specific applications.

Understanding the enzymatic machinery involved in this compound biosynthesis to potentially engineer pathways for producing novel derivatives. benchchem.comnih.gov

The structural differences among the koreenceine compounds, such as the presence of hydroxyl or halogen substituents in Koreenceine C and D, can influence their activity and stability, highlighting the potential for discovering improved compounds through analog investigation. benchchem.com

Q & A

Q. Advanced: How to design a comparative study evaluating this compound against existing compounds?

Basic Answer:

To formulate a research question, use the P-E/I-C-O framework (Population, Exposure/Intervention, Comparison, Outcome) . For example:

- Population : Specific cell lines (e.g., human hepatocytes).

- Intervention : this compound at varying concentrations.

- Comparison : Untreated controls or benchmark compounds.

- Outcome : Quantifiable metrics (e.g., enzyme inhibition, cytotoxicity).

Ensure feasibility by verifying data availability and aligning with ethical protocols (e.g., IRB approval) .

Advanced Answer:

For comparative studies, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . Design a double-blind study with:

Example Table: Research Question Framework

| Component | Example for this compound Study |

|---|---|

| Population (P) | Human hepatocellular carcinoma (HepG2) |

| Intervention (I) | 24-hour exposure to 10–100 μM this compound |

| Comparison (C) | Cisplatin (standard chemotherapeutic agent) |

| Outcome (O) | Apoptosis rate via flow cytometry |

Basic: What methodologies are recommended for initial pharmacological testing of this compound?

Q. Advanced: How to address discrepancies in pharmacokinetic data across studies?

Basic Answer:

Follow reproducible experimental design principles :

- In vitro assays : Start with cytotoxicity screening (MTT assay) and target-specific tests (e.g., kinase inhibition).

- Controls : Include positive/negative controls and triplicate measurements.

- Data reporting : Use supplementary materials for raw datasets .

Advanced Answer:

To resolve data contradictions:

Systematic bias analysis : Audit confounding variables (e.g., solvent effects, cell passage number) .

Meta-analysis : Pool data from independent studies using random-effects models to account for heterogeneity .

Sensitivity testing : Replicate experiments under standardized conditions (e.g., pH, temperature) .

Basic: What ethical considerations apply to in vivo studies on this compound?

Q. Advanced: How to ensure methodological transparency in toxicological reporting?

Basic Answer:

- Ethical approval : Obtain IRB/IACUC approval before initiating animal studies .

- Informed consent : Required for human-derived samples (e.g., primary cell lines) .

Advanced Answer:

Enhance transparency by:

- Detailed supplementary files : Include raw histopathology images, HPLC purity data, and dose-response curves .

- Conflict declaration : Disclose all funding sources and potential biases .

- Peer review adherence : Address reviewer critiques with revised data tables, not just textual responses .

Basic: How to conduct a literature review on this compound’s mechanism of action?

Q. Advanced: How to synthesize conflicting mechanistic hypotheses?

Basic Answer:

- Search strategy : Use databases (PubMed, Scopus) with keywords: "this compound AND (apoptosis OR pharmacokinetics)".

- Inclusion criteria : Prioritize peer-reviewed studies with full methodological disclosure .

Advanced Answer:

For conflicting hypotheses:

Causal inference models : Apply Bradford Hill criteria to evaluate plausibility (e.g., dose-response consistency) .

Pathway mapping : Use tools like STRING or KEGG to overlay proposed mechanisms and identify overlaps .

Basic: How to optimize experimental conditions for this compound stability?

Q. Advanced: How to validate analytical methods for metabolite identification?

Basic Answer:

- Stability testing : Conduct accelerated degradation studies under varying pH/temperature .

- Instrument calibration : Use reference standards (e.g., USP-grade compounds) for HPLC/LC-MS .

Advanced Answer:

Validate metabolites via:

- High-resolution mass spectrometry (HR-MS) : Match observed masses to theoretical fragmentation patterns.

- Isotopic labeling : Track metabolic pathways in real-time (e.g., 13C-labeled this compound) .

Methodological Checklist for this compound Studies

| Step | Key References |

|---|---|

| Research question formulation | |

| Experimental reproducibility | |

| Ethical compliance | |

| Data contradiction resolution | |

| Analytical validation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.